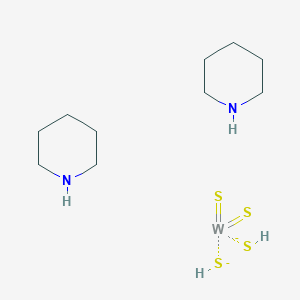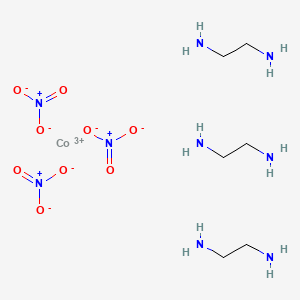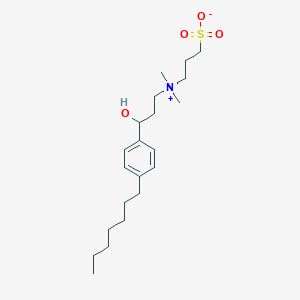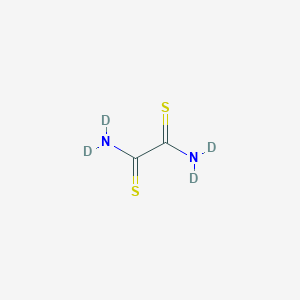
Metalaxyl D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metalaxyl D3 is a stable isotope-labeled analog of the acylalanine fungicide, metalaxyl. Its chemical name is methyl 2-(2,6-dimethyl-N-[2-(trideuteriomethoxy)acetyl]anilino)propanoate. This compound is primarily used as a reference standard in environmental and food analysis due to its stable isotope labeling, which aids in accurate quantification and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metalaxyl D3 involves the incorporation of deuterium atoms into the methoxy group of metalaxyl. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,6-dimethylaniline.
Acylation: The aniline is acylated with methoxyacetic acid to form N-(2,6-dimethylphenyl)-N-(methoxyacetyl)aniline.
Deuteration: The methoxy group is then replaced with a trideuteriomethoxy group using deuterated reagents.
Esterification: The final step involves esterification with methyl 2-bromopropanoate to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and isotopic labeling accuracy
Chemical Reactions Analysis
Types of Reactions
Metalaxyl D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Metalaxyl D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Metalaxyl D3, like its non-labeled counterpart, functions as an acylalanine fungicide. It inhibits the synthesis of ribosomal RNA by targeting RNA polymerase I in oomycetes, thereby disrupting protein synthesis and fungal growth. This inhibition affects various stages of the fungal life cycle, including hyphal growth and sporangia formation .
Comparison with Similar Compounds
Similar Compounds
Metalaxyl: The non-labeled analog of Metalaxyl D3, used widely as a fungicide.
Metalaxyl-M:
Benalaxyl: Another acylalanine fungicide with a similar mode of action
Uniqueness of this compound
This compound is unique due to its stable isotope labeling, which allows for precise quantification and analysis in scientific research. This labeling makes it particularly valuable in studies involving isotope dilution mass spectrometry, providing accurate and reliable data .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
282.35 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethyl-N-[2-(trideuteriomethoxy)acetyl]anilino)propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i4D3 |
InChI Key |
ZQEIXNIJLIKNTD-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)N(C1=C(C=CC=C1C)C)C(C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
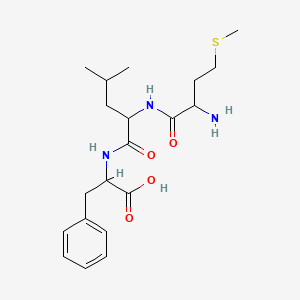
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)


